
1H-Indole, 3,3'-methylenebis[5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3,3’-methylenebis[5-methyl-] is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3,3’-methylenebis[5-methyl-] can be achieved through several methods. One common approach involves the reaction of indole with p-toluenesulfonic acid . This method typically requires specific reaction conditions, such as controlled temperature and the presence of a catalyst, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 1H-Indole, 3,3’-methylenebis[5-methyl-] may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole, 3,3’-methylenebis[5-methyl-] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 3,3’-methylenebis[5-methyl-] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Indole, 3,3’-methylenebis[5-methyl-] involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of active molecules.
3-Methylindole:
Uniqueness: 1H-Indole, 3,3’-methylenebis[5-methyl-] stands out due to its unique methylene bridge connecting two indole units, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
159890-08-1 |
|---|---|
Molekularformel |
C19H18N2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
5-methyl-3-[(5-methyl-1H-indol-3-yl)methyl]-1H-indole |
InChI |
InChI=1S/C19H18N2/c1-12-3-5-18-16(7-12)14(10-20-18)9-15-11-21-19-6-4-13(2)8-17(15)19/h3-8,10-11,20-21H,9H2,1-2H3 |
InChI-Schlüssel |
QXRRIIRICIOADU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC=C2CC3=CNC4=C3C=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


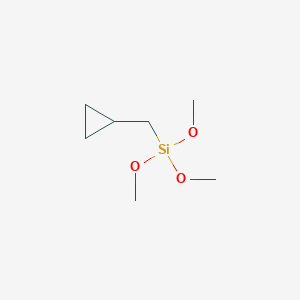
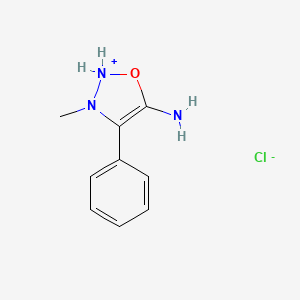
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
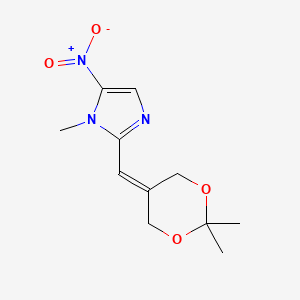
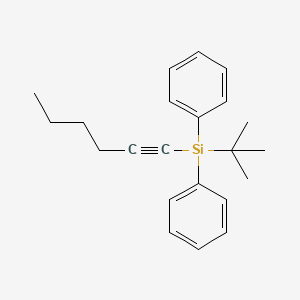
![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
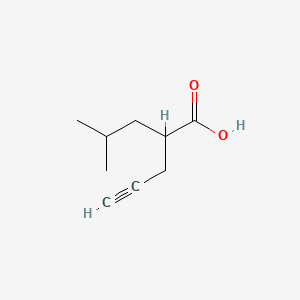
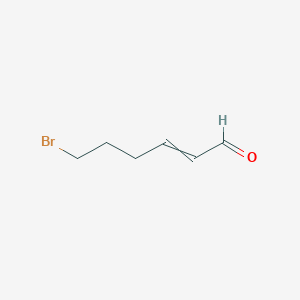
![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
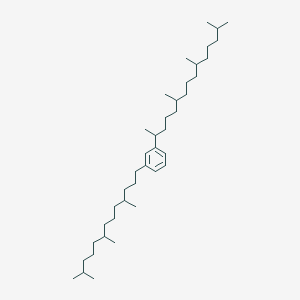
![[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14271795.png)
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)
